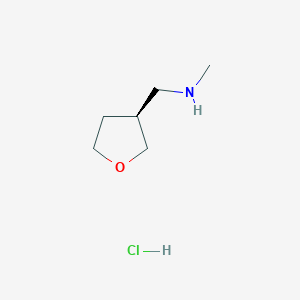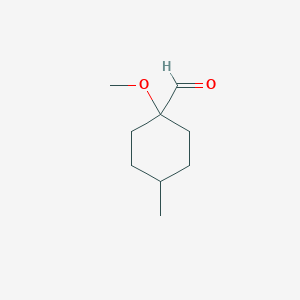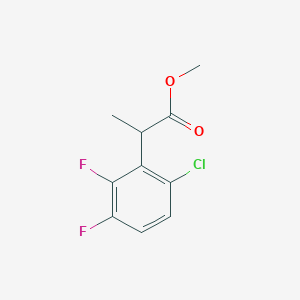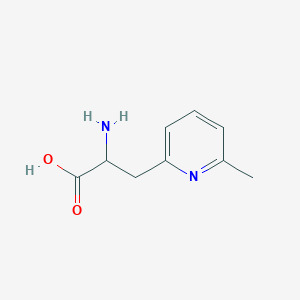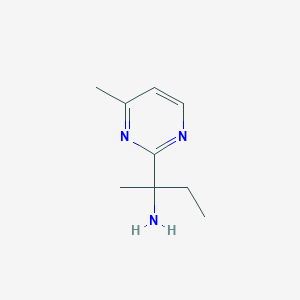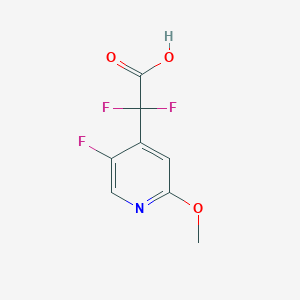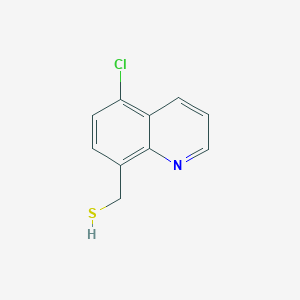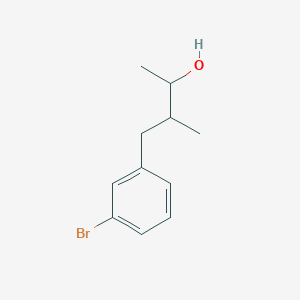
4-(3-Bromophenyl)-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-3-methylbutan-2-ol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-methylbutan-2-ol using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromophenyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 4-(3-Bromophenyl)-3-methylbutan-2-one.
Reduction: Formation of 4-(3-Phenyl)-3-methylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-3-methylbutan-2-ol: Similar structure but with the bromine atom in a different position.
4-(3-Chlorophenyl)-3-methylbutan-2-ol: Similar structure with a chlorine atom instead of bromine.
4-(3-Methylphenyl)-3-methylbutan-2-ol: Similar structure with a methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)-3-methylbutan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
4-(3-bromophenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H15BrO/c1-8(9(2)13)6-10-4-3-5-11(12)7-10/h3-5,7-9,13H,6H2,1-2H3 |
Clé InChI |
PMUBUHLMPVFYCK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)Br)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


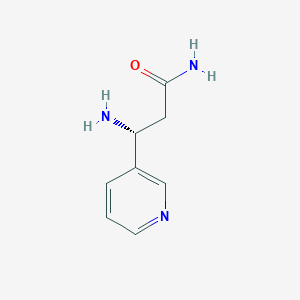
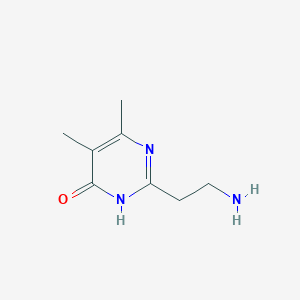
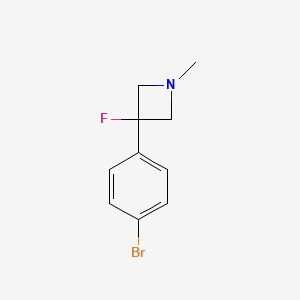
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
